molecular formula C6H4BrN5O2 B13722374 2-Amino-6-bromo-8-nitro-[1,2,4]triazolo[1,5-a]pyridine

2-Amino-6-bromo-8-nitro-[1,2,4]triazolo[1,5-a]pyridine

Cat. No.: B13722374
M. Wt: 258.03 g/mol
InChI Key: GDBWHRBAPSBZGN-UHFFFAOYSA-N
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Description

2-Amino-6-bromo-8-nitro-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of nitrogen atoms in the ring structure makes these compounds highly reactive and versatile in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-bromo-8-nitro-[1,2,4]triazolo[1,5-a]pyridine can be achieved through several methods. One common approach involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This method is catalyst-free and additive-free, making it eco-friendly. The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using similar microwave-mediated methods. The process is efficient and results in high yields, making it suitable for large-scale production. The use of microwave irradiation reduces reaction times and energy consumption, further enhancing the sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-bromo-8-nitro-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can be used to modify the nitro group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various nitro derivatives, while reduction can produce amino derivatives. Substitution reactions can result in a wide range of functionalized triazolopyridines .

Scientific Research Applications

2-Amino-6-bromo-8-nitro-[1,2,4]triazolo[1,5-a]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-6-bromo-8-nitro-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of various enzymes, such as Janus kinases (JAK1 and JAK2), which are involved in signaling pathways related to inflammation and cell proliferation. By inhibiting these enzymes, the compound can exert anti-inflammatory and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolo[1,5-a]pyridine: A parent compound with similar structural features but lacking the amino, bromo, and nitro substituents.

    6-Bromo-1,2,4-triazolo[1,5-a]pyridine: Similar structure but without the amino and nitro groups.

    8-Nitro-1,2,4-triazolo[1,5-a]pyridine: Similar structure but without the amino and bromo groups.

Uniqueness

2-Amino-6-bromo-8-nitro-[1,2,4]triazolo[1,5-a]pyridine is unique due to the presence of all three functional groups (amino, bromo, and nitro) on the triazolopyridine ring. This combination of substituents enhances its reactivity and potential biological activities, making it a valuable compound for research and development .

Properties

Molecular Formula

C6H4BrN5O2

Molecular Weight

258.03 g/mol

IUPAC Name

6-bromo-8-nitro-[1,2,4]triazolo[1,5-a]pyridin-2-amine

InChI

InChI=1S/C6H4BrN5O2/c7-3-1-4(12(13)14)5-9-6(8)10-11(5)2-3/h1-2H,(H2,8,10)

InChI Key

GDBWHRBAPSBZGN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=NC(=NN2C=C1Br)N)[N+](=O)[O-]

Origin of Product

United States

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